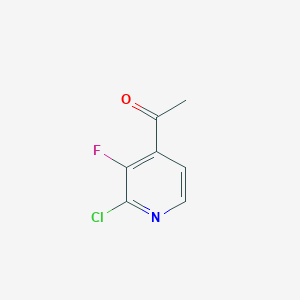

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone

Description

BenchChem offers high-quality 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-3-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGROSOJEGOSVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

Precision Scaffolding for Next-Generation Kinase Inhibitors [1][2]

Executive Summary

In the high-stakes arena of medicinal chemistry, 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 1236770-00-5 ) has emerged as a "linchpin" intermediate.[1][2] Its value lies not merely in its atoms, but in its orthogonal reactivity profile . The molecule presents three distinct sites for diversification: the electrophilic acetyl group (C4), the nucleophilic aromatic substitution-labile chloride (C2), and the fluorine atom (C3) which modulates pKa and metabolic stability.[2]

This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this scaffold in the synthesis of heterocycle-fused kinase inhibitors and complex pharmaceutical ingredients (APIs).[1][2]

Part 1: Chemical Identity & Physical Architecture

| Property | Specification | Technical Insight |

| IUPAC Name | 1-(2-Chloro-3-fluoropyridin-4-yl)ethan-1-one | Defines the substitution pattern critical for regioselectivity.[1][2] |

| CAS Number | 1236770-00-5 | Primary identifier for the free base.[1][2] |

| Molecular Formula | C₇H₅ClFNO | High F/Cl content increases lipophilicity (LogP modulation). |

| Molecular Weight | 173.57 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis (LOS).[1][2] |

| Appearance | Pale yellow to brown liquid/oil | Low melting point due to disruption of crystal packing by halogens.[1] |

| Solubility | DCM, THF, EtOAc | Poor water solubility; requires organic co-solvents for assays.[2] |

| Storage | 2–8°C, Inert Atmosphere | The acetyl group is prone to oxidation; C-Cl bond is light-sensitive over time.[1][2] |

Part 2: Synthetic Route & Mechanistic Logic[1][2]

The Mechanism: Why C4?

The starting material, 2-chloro-3-fluoropyridine , presents a regiochemical puzzle.

-

Acidity: The protons at C4 and C6 are the potential sites for lithiation.[1][2]

-

Directing Effect: The Fluorine atom at C3 is a powerful Directed Metallation Group (DMG).[1][2] It enhances the acidity of the adjacent C4 proton via strong inductive withdrawal (-I effect).[1][2]

-

Sterics vs. Electronics: While LDA is bulky, the "coordination-induced proximity effect" (CIPE) dominates.[1][2] The Lithium cation coordinates with the Fluorine lone pairs, positioning the amide base directly over the C4 proton.[1][2]

Experimental Protocol: C4-Selective Acetylation

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv)[2]

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 equiv)[1][2]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Cryogenic Setup: Cool a solution of anhydrous THF and LDA to -78°C . Critical: Temperature control is vital to prevent "Halogen Dance" (migration of the Cl/F atoms).[2]

-

Metallation: Add 2-chloro-3-fluoropyridine dropwise. Stir for 60 minutes. The solution will typically turn deep yellow/orange, indicating the formation of the (2-chloro-3-fluoropyridin-4-yl)lithium species.[1][2]

-

Electrophilic Trapping: Add the Weinreb amide slowly.[1][2] The Weinreb amide is superior to acetyl chloride because it forms a stable tetrahedral intermediate that prevents over-addition (i.e., it stops at the ketone, preventing tertiary alcohol formation).[2]

-

Quench & Workup: Warm to 0°C and quench with saturated NH₄Cl. The tetrahedral intermediate collapses to release the ketone.[2]

Visualization: The DoM Workflow

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metallation (DoM).[3] The C3-Fluorine atom anchors the lithiation at C4.[1][2]

Part 3: Reactivity Profile & Applications

Once synthesized, 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone acts as a divergent intermediate.[1][2] Its utility is defined by two primary reaction vectors:

The C2-Chloride "Handle" (SₙAr)

The chlorine at C2 is highly activated for Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

-

Why? The pyridine nitrogen (N1) and the acetyl group (C4) are both electron-withdrawing.[1][2] They pull electron density out of the ring, making C2 extremely electrophilic.[2]

-

Application: Displacement with amines, thiols, or alkoxides. This is the standard method for attaching the "hinge-binding" motif in kinase inhibitors.[1][2]

The C4-Acetyl "Anchor" (Cyclization)

The acetyl group is a precursor for heterocycle formation.[1][2]

-

Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine yields pyrazoles .[1][2]

-

Application: This forms the core scaffold of many c-Met and VEGFR inhibitors, where the pyrazole ring mimics the adenine base of ATP.[1][2]

Visualization: Divergent Synthesis Pathways[2]

Caption: Figure 2. Divergent reactivity profile. Path A exploits the electron-deficient ring for substitution; Path B utilizes the ketone for heterocycle construction.[1][2]

Part 4: Safety & Handling Protocols

As a halogenated pyridine ketone, this molecule requires strict adherence to safety standards.

-

Skin Sensitizer: Like many fluorinated pyridines, it is a potential contact allergen. Double-gloving (Nitrile) is mandatory.[1][2]

-

Lachrymator Potential: Alpha-halo ketones are potent tear gas agents.[1] While this is an aryl ketone, the precursors and derivatives can possess lachrymatory properties.[2] Work solely in a fume hood.

-

Waste Disposal: Do not mix with acidic waste streams if unreacted Weinreb amide or cyanide sources are present.[1] Dispose of as halogenated organic waste.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone Product Page. Retrieved from [1][2]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

-

Marsais, F., & Queguiner, G. (1983). Metallation of pi-deficient heteroaromatic compounds: Regioselective ortho-lithiation of 3-fluoropyridine. Tetrahedron. [2]

-

AChemBlock. (n.d.). CAS 1236770-00-5 Data Sheet. Retrieved from [2][4]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 2-Chloro-3-fluoropyridine (Precursor). Retrieved from [2]

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone 95% | CAS: 1236770-00-5 | AChemBlock [achemblock.com]

Technical Whitepaper: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

This guide serves as a definitive technical reference for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone , a high-value heterocyclic intermediate. It is designed for medicinal chemists and process engineers optimizing synthetic routes for kinase inhibitors and fluorinated bio-actives.

Strategic Utilization in Advanced Medicinal Chemistry

Executive Summary

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 1236770-00-5) represents a "privileged scaffold" in drug discovery. Its value lies in its orthogonal reactivity : the molecule possesses three distinct functional handles—a labile chlorine at C2 (

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling and process design.

| Property | Value / Description | Practical Implication |

| CAS Registry | 1236770-00-5 | Verification key for procurement. |

| Formula | -- | |

| Molecular Weight | 173.57 g/mol | -- |

| Physical State | Liquid (at RT) / Low-melting solid | Handle as a liquid; may crystallize in cold storage. |

| Boiling Point | ~240–250 °C (Predicted) | High-boiling; suitable for high-temp condensations. |

| Density | ~1.35 g/cm³ | Denser than water; bottom layer in aqueous workups. |

| LogP | 1.6–1.8 | Moderate lipophilicity; amenable to RP-HPLC. |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon. |

| Solubility | DMSO, DCM, EtOAc, MeOH | Soluble in polar aprotic/protic solvents. |

Structural Analysis & Reactivity Hotspots

The chemical behavior of this scaffold is dictated by the electronic interplay between the pyridine nitrogen and the halogen substituents.

Electronic Manifold

-

C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

). The ring nitrogen ( -

C3-Position (Fluorine): Acts as a "metabolic shield," preventing oxidative metabolism at this position. It also directs ortho-lithiation to the C4 position during synthesis.

-

C4-Position (Acetyl): A standard electrophilic carbonyl, prone to condensation, reduction, and alpha-halogenation.

Reactivity Visualization

Figure 1: Reactivity map highlighting the three primary derivatization vectors.

Synthesis Pathways

The most robust synthesis leverages Directed Ortho Metalation (DoM) . The C3-Fluorine atom is a powerful directing group, guiding lithiation exclusively to the C4 position (the "ortho-fluoro" effect), avoiding the C2 position which is blocked by Chlorine and less favorable.

Protocol: C4-Acetylation via Directed Lithiation

Mechanism:

-

Precursor: 2-Chloro-3-fluoropyridine.[1]

-

Base: Lithium Diisopropylamide (LDA) – Kinetic control.

-

Electrophile:

-Methoxy-

Figure 2: Synthesis via Directed Ortho Metalation (DoM).

Detailed Experimental Procedure (Bench Scale)

Note: All steps must be performed under Argon/Nitrogen.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Charge with THF (anhydrous, 100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[2]

-

LDA Formation: Dropwise add

-BuLi (1.1 eq, 2.5M in hexanes). Stir for 30 min at -78°C. -

Substrate Addition: Dissolve 2-Chloro-3-fluoropyridine (1.0 eq) in THF (10 mL) and add dropwise to the LDA solution. Maintain temperature < -70°C.

-

Critical Checkpoint: The solution typically turns yellow/orange, indicating lithiation. Stir for 45–60 mins to ensure complete deprotonation.

-

-

Electrophile Trap: Add

-methoxy- -

Workup: Allow to warm to 0°C over 2 hours. Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Key Chemical Transformations

A. Formation of Pyrazolo[4,3-c]pyridines

This is the most common application in kinase inhibitor synthesis. The acetyl group condenses with hydrazines, followed by an intramolecular

-

Reagents: Hydrazine hydrate (

) or substituted hydrazines. -

Conditions: Ethanol, Reflux, 2–4 hours.

-

Outcome: Formation of the bicyclic core.

B. Nucleophilic Aromatic Substitution ( ) at C2

Before cyclization, the C2-Cl can be displaced to introduce diversity.

-

Nucleophiles: Morpholine, Piperazine, Alkoxides.

-

Conditions:

, DMF or DMSO, 60–80°C. -

Selectivity: Displacement occurs exclusively at C2 due to the activation by the ring nitrogen. The C3-F remains intact under mild conditions.

Handling & Safety (GHS Classification)

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[3][4] |

Mitigation Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended for halogenated heterocycles), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids.[4][5]

References

-

Sigma-Aldrich. (2023). Product Specification: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS 1236770-00-5). Link

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM selectivity rules on halopyridines).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54367890. Link

- Marsais, F., & Queguiner, G. (1981). Metallation of halopyridines: A new synthesis of polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021.

Sources

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic strategy for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a key building block, its unique electronic and steric profile, conferred by the chloro, fluoro, and acetyl substituents, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This document offers insights into its predicted spectroscopic characteristics, a plausible retrosynthetic analysis and detailed synthetic protocol, and a discussion of its potential applications in drug development. The guide is intended for researchers, synthetic chemists, and professionals in drug discovery who require a deep understanding of this versatile chemical entity.

Introduction: The Significance of Halogenated Pyridines

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyridine rings being particularly prevalent in a vast array of FDA-approved drugs. The strategic incorporation of halogen atoms, especially fluorine and chlorine, onto these rings profoundly influences a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often serves as a key reaction handle or contributes to binding interactions.

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS No. 1236770-00-5) is a trifunctionalized pyridine scaffold. The presence of a chloro group at the 2-position, a fluoro group at the 3-position, and an acetyl group at the 4-position creates a unique electronic and steric landscape. The electron-withdrawing nature of the halogens and the acetyl group deactivates the pyridine ring, influencing its reactivity and the acidity of adjacent protons. The acetyl group, in particular, provides a versatile chemical handle for further elaboration, making this compound a strategic starting point for the synthesis of more complex molecular architectures. The precursor, 2-chloro-3-fluoropyridine, is recognized as an important pharmaceutical intermediate, underscoring the potential of its derivatives in drug discovery programs.[1][2]

Physicochemical and Structural Properties

The fundamental properties of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone are summarized below. These data are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one | [3] |

| CAS Number | 1236770-00-5 | |

| Molecular Formula | C₇H₅ClFNO | [3] |

| Molecular Weight | 173.57 g/mol | |

| Appearance | Pale yellow liquid | [3] |

| Purity | ≥95% | [3] |

| Storage | Store at 0-8 °C | [3] |

| SMILES | CC(=O)C1=C(F)C(Cl)=NC=C1 | [3] |

| InChI Key | DGROSOJEGOSVBG-UHFFFAOYSA-N |

Elucidation of Molecular Structure via Spectroscopy (Predicted)

Definitive structural confirmation in synthetic chemistry relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics can be derived from established principles of organic spectroscopy and analysis of analogous structures.

Caption: Workflow for Spectroscopic Structure Elucidation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal two signals in the aromatic region corresponding to the pyridine ring protons and one signal in the aliphatic region for the methyl protons.

-

H-5 (Pyridine Ring): This proton is adjacent to the nitrogen atom and coupled to H-6. It is expected to appear as a doublet at approximately δ 8.2-8.4 ppm. The electron-withdrawing effect of the adjacent nitrogen atom deshields this proton significantly.

-

H-6 (Pyridine Ring): This proton is coupled to H-5 and is expected to be a doublet around δ 7.5-7.7 ppm.

-

CH₃ (Acetyl Group): The three equivalent methyl protons will appear as a sharp singlet in the aliphatic region, likely around δ 2.6-2.8 ppm. The deshielding is due to the adjacent carbonyl group.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each unique carbon atom in the molecule.

-

C=O (Carbonyl): The ketone carbonyl carbon is the most deshielded and is expected to appear at δ 195-200 ppm.

-

Pyridine Ring Carbons:

-

C-2 (C-Cl): Expected around δ 150-155 ppm.

-

C-3 (C-F): This signal will be a doublet due to coupling with fluorine, expected around δ 158-162 ppm (¹JCF).

-

C-4 (C-C=O): Expected around δ 140-145 ppm.

-

C-5: Expected around δ 125-130 ppm.

-

C-6: Expected around δ 150-153 ppm, deshielded by the adjacent nitrogen.

-

-

CH₃ (Methyl): The acetyl methyl carbon will be the most upfield signal, expected around δ 25-30 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1700-1720 cm⁻¹. This is a characteristic peak for an aryl ketone.

-

Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the 1000-1100 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption is expected in the 600-800 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 173. A key feature will be the isotopic pattern for chlorine. There will be a second peak at M+2 (m/z 175) with an intensity approximately one-third that of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

-

Key Fragmentation: A prominent fragmentation pathway would be the loss of the methyl group (•CH₃) to form a stable acylium ion [M-15]⁺ at m/z 158. Further fragmentation could involve the loss of carbon monoxide (CO) from this ion.

Retrosynthetic Analysis and Proposed Synthesis

A robust and scalable synthesis is crucial for the utility of any chemical building block. While specific literature on the synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is sparse, a logical synthetic route can be proposed based on established chemical transformations.

Retrosynthetic Strategy

The primary disconnection is at the C4-acetyl bond, suggesting a reaction involving the introduction of an acetyl group onto the 2-chloro-3-fluoropyridine core. This can be achieved through a metal-halogen exchange followed by quenching with an acetylating agent.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol describes a plausible route starting from commercially available 2-chloro-3-fluoropyridine. The strategy involves a directed ortho-metalation using a strong base like Lithium Diisopropylamide (LDA), followed by acylation.

Reaction Scheme: 2-Chloro-3-fluoropyridine → 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

Materials & Reagents:

-

2-Chloro-3-fluoropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.

-

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C. The fluorine and chlorine atoms direct the lithiation to the C-4 position. Stir the resulting solution for 1-2 hours at -78 °C.

-

Acylation: Add N,N-Dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a pale yellow liquid or solid, can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone.

Applications in Medicinal Chemistry and Drug Development

The structural motifs within 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone are highly relevant in modern drug design.[4] Fluorinated heterocycles are present in numerous FDA-approved drugs, where they contribute to improved efficacy and pharmacokinetic profiles.[5]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors. The acetyl group can be readily converted into other functional groups (e.g., oximes, hydrazones, or reduced to an alcohol) to explore interactions within the ATP-binding pocket of various kinases.

-

Scaffold for Library Synthesis: As a versatile building block, it can be used in high-throughput screening library synthesis. The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) or can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid diversification of the core structure.

-

Agrochemicals: Halogenated pyridines are also prevalent in modern fungicides and insecticides. The specific substitution pattern of this molecule could be explored for the development of new agrochemical agents.

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

-

Hazard Identification: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Recommended Precautions (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Conclusion

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a strategically designed chemical intermediate with significant potential for applications in research and development, particularly within the pharmaceutical sector. Its well-defined structure, featuring a synthetically versatile acetyl group and key halogen substituents, provides a robust platform for the creation of novel, high-value compounds. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic signatures, a viable synthetic pathway, and its potential role in drug discovery, offering a foundational resource for scientists and researchers in the field.

References

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

-

Pipzine Chemicals. 2-Chloro-3-fluoropyridine-4-carboxaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available at: [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]

- 3. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone 95% | CAS: 1236770-00-5 | AChemBlock [achemblock.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

Introduction: Contextualizing a Niche Research Compound

In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve as foundational scaffolds for a vast array of biologically active molecules. The compound 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a member of this critical class of chemical building blocks. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and an acetyl group on the pyridine ring—offers medicinal chemists a versatile starting point for synthesizing more complex molecular architectures. The precise physical properties of such a precursor are not merely academic data points; they are critical parameters that govern its storage, handling, reaction kinetics, and, most importantly, its suitability for various synthetic transformations and formulation strategies.

This guide provides a comprehensive overview of the core physical properties of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone. As experimentally determined data for this specific molecule is not extensively published, we will ground our discussion in established physicochemical principles and draw comparisons with structurally similar compounds. More critically, this document details the robust, field-proven experimental protocols required for researchers to determine these properties in their own laboratories. This approach ensures a self-validating system of analysis, empowering scientists to generate reliable data crucial for advancing their research and development programs.

Compound Identification and Core Characteristics

To ensure clarity and precision, it is essential to define the molecule's fundamental identifiers.

-

Systematic Name: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

-

Molecular Formula: C₇H₅ClFNO

-

Molecular Weight: 173.57 g/mol

-

Chemical Structure:

(Note: Image is a representation)

While specific experimental data for this compound is sparse, we can summarize known and predicted properties in the table below, alongside data from analogous compounds to provide context.

| Property | Value for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone | Analogous Compound Data | Source |

| Molecular Weight | 173.57 g/mol | 173.57 g/mol (for 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone) | [1] |

| Physical Form | Predicted: Solid | Solid (for 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone) | [1] |

| Melting Point | Not reported | 133.0 to 137.0 °C (for 2-Chloro-3-fluoropyridin-4-amine) | |

| Boiling Point | Not reported | 205 °C (for 1-(2-Chloro-3-fluorophenyl)ethanone) | [2] |

| Density | Not reported | 1.258 g/mL (for 1-(2-Chloro-3-fluorophenyl)ethanone) | [2] |

| Solubility | See Section 4 for discussion and protocol | - |

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting range is typically narrow, often within 1-2°C. A broadened melting range and a depressed melting point are classic indicators of impurities, which can significantly impact reaction outcomes and biological assays.

Causality Behind Experimental Choices

The choice of a capillary-based method, whether using a digital apparatus or a traditional Thiele tube, is predicated on its efficiency and the small sample quantity required. The rate of heating is the most critical experimental variable.[3] Rapid heating can lead to an erroneously broad and inaccurate melting range because heat transfer to the sample and the thermometer's response are not instantaneous. Therefore, a two-stage heating process is employed: a rapid initial heating to approach the expected melting point, followed by a much slower ramp rate (1-2°C per minute) through the melting range to ensure thermal equilibrium.[3]

Experimental Protocol for Melting Point Determination

This protocol adheres to standard laboratory practices for obtaining an accurate melting point.[3][4]

-

Sample Preparation:

-

Ensure the 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone sample is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder.

-

Gently tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[4]

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.

-

Based on the preliminary result, set the plateau temperature to about 20°C below the expected melting point.[3]

-

Set the ramp rate to 1-2°C per minute for the final, accurate measurement.

-

-

Measurement:

-

Start the heating program.

-

Observe the sample through the magnified viewing window.

-

Record the temperature (T1) at which the first droplet of liquid appears.[3]

-

Record the temperature (T2) at which the last solid particle completely liquefies.[3]

-

The melting point is reported as the range T1 – T2.

-

Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Protocol for determining equilibrium solubility.

Conclusion: Empowering Research Through Foundational Data

While 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone remains a specialized research chemical with limited published physical data, its importance as a synthetic intermediate cannot be understated. This guide has provided a framework for understanding its likely characteristics by drawing parallels with related structures. More importantly, it has detailed the authoritative, step-by-step protocols necessary for any researcher to determine the compound's critical physical properties—namely, its melting point and solubility. By adhering to these validated methods, scientists can generate the reliable, in-house data needed to accelerate their discovery and development efforts, ensuring that their synthetic strategies and screening campaigns are built on a solid foundation of physicochemical understanding.

References

-

ChemSynthesis. (n.d.). 1-(4-chloro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]

-

Bureau International des Poids et Mesures (BIPM). (2023). New international guidelines on organic pure material standards. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

International Journal of Thermophysics. (2013). IJT Guidelines For Reporting of New Experimental Property Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Istituto Nazionale di Ricerca Metrologica (INRiM). (2020). IUPAC/CITAC Guide: Evaluation of risks of false decisions in conformity assessment. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone as a pharmaceutical intermediate

An In-depth Technical Guide to 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone: Synthesis, Application, and Protocol for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone, a pivotal intermediate in modern pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its physicochemical properties, synthesis, and critical role in constructing complex active pharmaceutical ingredients (APIs). We delve into the mechanistic rationale behind its synthesis, present detailed experimental protocols, and discuss its analytical characterization and safe handling procedures. The guide emphasizes the strategic importance of the unique halogen substitution pattern on the pyridine ring, which allows for selective, sequential functionalization in multi-step drug synthesis campaigns.

Physicochemical and Structural Properties

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a substituted pyridinyl ketone. The presence of three distinct functional groups—a ketone, a chloro substituent, and a fluoro substituent—on the pyridine core makes it a highly versatile building block. The electron-withdrawing nature of the halogens and the acetyl group significantly influences the reactivity of the pyridine ring.

| Property | Value | Source |

| CAS Number | 1236770-00-5 | [1] |

| Molecular Formula | C₇H₅ClFNO | [1] |

| Molecular Weight | 173.58 g/mol | [1] |

| IUPAC Name | 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-one | [1] |

| Appearance | Pale yellow liquid | [1] |

| Storage | Store at 0-8 °C | [1] |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone is logically approached through a retrosynthetic analysis, which simplifies the complex target molecule into readily available starting materials. The primary disconnection is at the C-C bond between the pyridine ring and the acetyl group, suggesting an acylation reaction on a suitable pyridine precursor.

Caption: Retrosynthesis of the target compound.

This analysis reveals a two-stage strategic plan:

-

Synthesis of the Core Heterocycle: Preparation of the key intermediate, 2-chloro-3-fluoropyridine.

-

Functionalization: Introduction of the acetyl group onto the pyridine ring.

Synthesis of the Precursor: 2-Chloro-3-fluoropyridine

The precursor, 2-chloro-3-fluoropyridine, is not commonly available and its synthesis is a critical first step. A robust method is a variation of the Balz–Schiemann reaction, starting from 2-chloro-3-aminopyridine.

Mechanism Insight: The reaction proceeds via diazotization of the amino group on 2-chloro-3-aminopyridine using an organic nitrite, such as tert-butyl nitrite. The resulting diazonium salt is unstable and is fluorinated in situ. While traditional methods use harsh reagents like anhydrous hydrogen fluoride, a milder and operationally simpler approach uses copper fluoride (CuF₂) as the fluorine source.[2] This method avoids the complexities of handling highly corrosive acids and offers stable yields, making it suitable for scaling up.[2]

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine[2]

-

Inert Atmosphere Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl nitrite (1.1 eq) and copper (II) fluoride (1.1 eq) in a suitable organic solvent (e.g., methanol).

-

Reaction Initiation: Place the flask under a positive pressure of nitrogen and begin stirring.

-

Substrate Addition: Slowly add a solution of 2-chloro-3-aminopyridine (1.0 eq) to the reaction mixture.

-

Controlled Reaction: Maintain the reaction temperature between 30-60°C for 1-5 hours. The progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-chloro-3-fluoropyridine as a clear liquid. Yields are typically reported to be above 60%.[2]

Synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

The introduction of the acetyl group at the C4 position is the final key transformation. This is typically achieved via a directed ortho-metalation followed by quenching with an acetylating electrophile.

Mechanism Insight: The fluorine atom at the C3 position and the nitrogen atom in the pyridine ring can direct a strong base, such as Lithium Diisopropylamide (LDA), to selectively deprotonate the C4 position. This forms a highly reactive pyridinyl anion. This lithiated intermediate is then quenched with an acetylating agent like N,N-dimethylacetamide or acetyl chloride to form the desired ketone. This regioselectivity is crucial, as other positions on the ring are less acidic or sterically hindered.

Caption: Experimental workflow for the synthesis.

Experimental Protocol: Acylation of 2-Chloro-3-fluoropyridine

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

-

Base Preparation: In a flask, prepare a solution of LDA (1.2 eq) in anhydrous tetrahydrofuran (THF) and cool it to -78°C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithiated species.

-

Acylation: Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture at -78°C.

-

Reaction Completion: After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil is purified by flash column chromatography on silica gel to yield 1-(2-chloro-3-fluoropyridin-4-yl)ethanone.

Application as a Pharmaceutical Intermediate

The structural motif of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone is of high value in medicinal chemistry. Halogenated pyridines are prevalent in many APIs, where the halogens serve to modulate electronic properties, improve metabolic stability, or provide vectors for further synthetic elaboration.[3]

The primary utility of this intermediate lies in its capacity for selective, sequential reactions:

-

Ketone Chemistry: The acetyl group can undergo various transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a handle for forming larger heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr. It can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse side chains, a common strategy in drug discovery to build structure-activity relationships (SAR).

This dual reactivity allows chemists to first elaborate the ketone and then displace the chloride, or vice versa, providing significant strategic flexibility in the synthesis of complex drug targets.

Analytical Characterization

To ensure the quality and identity of the synthesized intermediate, a standard battery of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of the acetyl methyl protons (a singlet around δ 2.5-2.7 ppm) and the two aromatic protons on the pyridine ring, showing characteristic chemical shifts and coupling constants.

-

¹³C NMR: Verifies the number of unique carbon atoms, including the carbonyl carbon (δ > 190 ppm).

-

¹⁹F NMR: Shows a singlet corresponding to the fluorine atom, confirming its presence and purity.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure. The isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be evident.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% for use in subsequent synthetic steps.[1]

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6]

-

Incompatibilities: The compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions.[4][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 0-8°C is recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is more than a simple chemical; it is a strategically designed building block that offers a powerful platform for the efficient synthesis of advanced pharmaceutical candidates. Its unique pattern of substitution allows for controlled, regioselective functionalization, a highly desirable feature in the complex world of drug development. Understanding its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in creating next-generation therapeutics.

References

- CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents.

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.

-

Synthesis of 1, 2 and 3, along with their chloro analogues 11, 12, and... - ResearchGate. Available at: [Link]

-

20.12 Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry - YouTube. Available at: [Link]

- EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents.

-

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - NIH. Available at: [Link]

- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents.

-

Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Available at: [Link]

Sources

- 1. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone 95% | CAS: 1236770-00-5 | AChemBlock [achemblock.com]

- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Condensation Reactions Involving 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

Introduction: A Versatile Heterocyclic Ketone in Modern Synthesis

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring an acetyl group ortho to a fluorine atom and meta to a chlorine atom on a pyridine ring, offers multiple reaction sites for strategic molecular elaboration. The electron-withdrawing nature of the halogenated pyridine ring acidifies the α-protons of the acetyl group, making this ketone an excellent substrate for a variety of base-catalyzed condensation reactions.

This guide provides detailed protocols and mechanistic insights for key condensation reactions involving 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone, focusing on the Claisen-Schmidt, Knoevenagel, and Mannich reactions. These methods provide robust pathways to synthesize complex molecules, such as chalcones and β-aminoketones, which are established pharmacophores in drug discovery.[2][3][4][5][6]

Claisen-Schmidt Condensation: Synthesis of Pyridyl Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one derivatives.[7] This reaction is a type of crossed-aldol condensation between a ketone with α-hydrogens and an aromatic carbonyl compound lacking α-hydrogens.[8] The resulting α,β-unsaturated ketones are precursors to flavonoids and are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5][6]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed mechanism. A strong base, typically hydroxide, deprotonates the α-carbon of the 1-(2-chloro-3-fluoropyridin-4-yl)ethanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[9][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jchemrev.com [jchemrev.com]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. praxilabs.com [praxilabs.com]

- 10. magritek.com [magritek.com]

Application of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone in medicinal chemistry

Executive Summary & Strategic Value

In modern drug discovery, particularly within the kinase inhibitor space (e.g., c-Met, ALK, ROS1), the 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone scaffold serves as a high-value "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity profile :

-

C4-Acetyl Group: A versatile handle for constructing heterocycles (pyrazoles, isoxazoles) or chiral alcohols.

-

C2-Chlorine: A highly activated site for nucleophilic aromatic substitution (

) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki), facilitated by the electron-deficient pyridine ring. -

C3-Fluorine: Provides critical metabolic stability (blocking P450 oxidation) and induces conformational locking via intramolecular hydrogen bonding or dipole effects, often enhancing potency against kinase targets.

This application note details a validated protocol for converting this ketone into a 3-fluoro-4-(pyrazol-4-yl)pyridine core, a privileged motif in targeted oncology therapeutics.

Chemical Pathway & Mechanism

The transformation follows a "Build-and-Couple" strategy. The acetyl group is first converted to an enaminone, which is then cyclized to a pyrazole. The final step involves functionalizing the C2-position, taking advantage of the activating effect of the C3-fluorine atom.

Reaction Logic (Graphviz Visualization)

Figure 1: Step-wise construction of the pyrazolyl-pyridine core. The C3-Fluorine remains intact, directing the electronic properties of the final inhibitor.

Detailed Experimental Protocols

Stage 1: Enaminone Formation

Objective: Convert the acetyl group into a 3-(dimethylamino)prop-2-en-1-one moiety. Criticality: This step dictates the regioselectivity of the subsequent ring closure.

Reagents:

-

1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (1.0 eq)

- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

-

Solvent: Anhydrous Toluene or DMF (if solubility is an issue).

Protocol:

-

Charge: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve the ketone (e.g., 5.0 g) in Toluene (50 mL).

-

Addition: Add DMF-DMA (2.0 eq) dropwise at room temperature under

. -

Reflux: Heat the mixture to 110°C for 3–5 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting ketone (

) should disappear, replaced by a polar, UV-active yellow spot (

-

-

Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is typically a yellow/orange solid.

-

Purification: Triturate with cold diethyl ether or hexanes to obtain the enaminone as a yellow solid. Yield Expectation: 85–95%.

Stage 2: Pyrazole Ring Closure

Objective: Cyclization with hydrazine to form the pyrazole ring.

Reagents:

-

Enaminone Intermediate (from Stage 1) (1.0 eq)

-

Hydrazine Hydrate (64% or 80% solution) (1.2 eq)

-

Solvent: Ethanol (Absolute).

Protocol:

-

Dissolution: Dissolve the enaminone in Ethanol (10 vol).

-

Cyclization: Add Hydrazine Hydrate (1.2 eq) slowly at

(exothermic reaction). -

Reaction: Allow to warm to room temperature, then reflux for 2 hours.

-

Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 20% volume and dilute with water. Filter the solid.

-

Drying: Dry under vacuum at

. Yield Expectation: 80–90%.

Stage 3: C2-Diversification ( )

Objective: Displacement of the 2-Chloro group with an amine (e.g., a solubilizing tail like N-methylpiperazine).

Protocol:

-

Setup: Dissolve the Pyrazolyl-Pyridine (1.0 eq) in DMSO or NMP.

-

Reagent: Add the amine (1.5 eq) and a base (DIPEA or

, 2.0 eq). -

Conditions: Heat to 80–100°C for 4–12 hours.

-

Note: The 3-Fluoro group exerts an inductive effect (-I), making the C2-position significantly more electrophilic than in non-fluorinated analogs, often allowing milder conditions.

-

Analytical Data & Troubleshooting

Expected Physiochemical Properties

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Color deepens if trace enaminone remains. |

| Characteristic doublet for Pyridine H6 due to F-coupling. | ||

| Diagnostic singlet (decoupled) or doublet. | ||

| Solubility | Soluble in DMSO, MeOH, DCM | Poor solubility in water/hexanes. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Enaminone Formation | Old/Hydrolyzed DMF-DMA | Use fresh DMF-DMA. Add 5% excess. |

| Regioisomer Formation (Stage 2) | Substituted Hydrazines used | If using Methylhydrazine, you will get a mixture of isomers (1-Me vs 2-Me). Use unsubstituted hydrazine for N-H pyrazoles, then alkylate if needed. |

| Low Yield in | Amine nucleophilicity low | Switch to Buchwald-Hartwig coupling ( |

References

-

Kinase Inhibitor Design: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega.

-

Enaminone Chemistry: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[3][4][5] Scientific Research Publishing.

-

Fluorine Substitution Effects: Facile Preparation of 3-Substituted-2,6-difluoropyridines.[6] ResearchGate.[4]

-

General Synthesis: Preparation method of 2-chloro-3-fluoropyridine. Google Patents (CN102584689A).

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. Buy 2-Chloro-4'-fluoroacetophenone | 456-04-2 [smolecule.com]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 6. researchgate.net [researchgate.net]

Application Note: Precision Cross-Coupling of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

This Application Note is designed for medicinal chemists and process development scientists working with 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 1184172-46-0 / Analogous scaffolds).[1][2] It addresses the specific challenges of chemoselectivity, electronic deactivation, and functional group tolerance inherent to this scaffold.[3]

Executive Summary & Reactivity Profile

The scaffold 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone represents a highly functionalized pyridine building block.[1][2] Its utility in drug discovery (kinase inhibitors, allosteric modulators) is driven by the orthogonal reactivity of its three functional handles:

-

C2-Chlorine: The primary electrophile for metal-catalyzed cross-coupling (

C-Cl).[1][2] -

C3-Fluorine: A steric blocker and electronic modulator; less reactive towards oxidative addition but susceptible to nucleophilic aromatic substitution (

) under forcing conditions.[1][2] -

C4-Acetyl: An electron-withdrawing group (EWG) that activates the ring but introduces risks of condensation (imine formation) or enolization during coupling.[1][2]

Mechanistic Insight: The "Activated" Pyridine

The 4-acetyl group works in concert with the pyridine nitrogen to significantly lower the LUMO energy of the ring.[1] This makes the C2-Cl bond exceptionally reactive towards oxidative addition by Pd(0).[1][2] However, this same activation increases the rate of competing hydrolytic dechlorination and

Key Challenge: Achieving exclusive C-C or C-N bond formation at C2 without affecting the C3-F or the C4-ketone.

Chemoselectivity & Reaction Map

The following diagram illustrates the competing pathways and the targeted trajectory for high-yield synthesis.

Figure 1: Chemoselectivity map for 2-chloro-3-fluoro-4-acetylpyridine.[1][2] Green path indicates the desired cross-coupling trajectory.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Objective: Coupling with arylboronic acids while preserving the ketone and fluorine.[1][2] Rationale: The use of weak carbonate bases prevents enolization of the acetyl group. Phosphine ligands with moderate steric bulk (e.g., XPhos, SPhos) facilitate the oxidative addition of the electron-deficient chloride.

Materials

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Catalyst: Pd(dppf)Cl₂[4][5]·DCM (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Methodology

-

Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (Cs₂CO₃, 2.0 equiv).

-

Degassing: Seal the vial and purge with Argon for 5 minutes. Add the solvent mixture (Dioxane/Water) via syringe. Sparge the solution with Argon for another 5-10 minutes. Critical: Oxygen removal prevents homocoupling of boronic acids and catalyst deactivation.

-

Catalyst Addition: Remove the septum briefly to add the Pd catalyst (Pd(dppf)Cl₂) quickly under a positive stream of Argon. Reseal immediately.

-

Reaction: Heat the mixture to 80°C . Monitor by LC-MS at 1 hour.

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Table:

| Variable | Standard Condition | Optimization for Sterically Hindered Partners |

|---|---|---|

| Ligand | dppf (bidentate) | XPhos or SPhos (Buchwald Generation) |

| Base | Cs₂CO₃ | K₃PO₄ (anhydrous) |

| Solvent | Dioxane/H₂O | Toluene/H₂O or THF (if solubility is an issue) |[1][2]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at C2.

Challenge: Primary amines can condense with the C4-acetyl group to form Schiff bases.

Solution: Use of highly active precatalysts (Pd-G3/G4) to ensure the C-N coupling rate (

Materials

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.2 equiv - Use with caution, see note)[1][2]

Step-by-Step Methodology

-

Pre-drying: Ensure the reaction vessel is oven-dried. Moisture promotes hydrolysis of the imine intermediate if it forms, but strictly anhydrous conditions favor the kinetic C-N coupling.

-

Charging: Add Substrate, Amine, and Base (Cs₂CO₃ preferred to avoid enolization) to the vial.

-

Catalyst: Add the Palladacycle Precatalyst (e.g., BrettPhos Pd G4). These air-stable precatalysts activate rapidly and prevent the induction period associated with Pd(OAc)₂/Ligand mixing.[1]

-

Solvent: Add anhydrous Toluene.

-

Reaction: Heat to 90°C for 2-4 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Logic

When yields are suboptimal, use the following logic flow to diagnose the failure mode.

Figure 2: Troubleshooting logic for Pd-catalyzed coupling of acetyl-pyridines.

Common Pitfalls

-

Protodehalogenation: If the C2-Cl is replaced by H, the catalytic cycle is stalling at the reductive elimination step, or a hydride source (like an alcohol solvent) is interfering. Fix: Switch to non-protic solvents (Toluene, Dioxane) and use bulky ligands (BrettPhos) to accelerate reductive elimination.

-

Base-Mediated Decomposition: Strong bases (NaH, LiHMDS) are incompatible with the acetyl group. Stick to Cs₂CO₃ or K₃PO₄ .

Safety & Handling

-

Fluorinated Pyridines: Often skin and eye irritants. Use standard PPE.

-

Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to comply with environmental regulations.

-

Reactivity: 2-chloro-3-fluoropyridines are potent electrophiles; avoid contact with skin as they may act as sensitizers via protein haptenization (

).[1][2]

References

-

Suzuki-Miyaura Coupling of Chloropyridines

-

Buchwald-Hartwig Amination Guides

- Schlosser, M. Angew. Chem. Int. Ed.1998, 37, 1496.

-

General Protocol Source

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. angenesci.com [angenesci.com]

- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Yoneda Labs [yonedalabs.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone Synthesis

Case ID: TSC-PYR-404 Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone (CAS: 161957-57-9)[1]

Executive Summary

Synthesizing 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone presents a classic challenge in heteroaromatic chemistry: functionalizing an electron-deficient pyridine ring while preserving labile halogen substituents.[1]

The most robust route for high-yield synthesis is Directed Ortho-Metallation (DoM) .[1] The C3-Fluorine atom serves as a powerful ortho-directing group (ODG), directing lithiation exclusively to the C4 position.[1] However, yield attrition commonly occurs due to three factors:

-

Nucleophilic attack on the pyridine ring by the base (SNAr).

-

"Halogen Dance" (base-catalyzed halogen migration).[1]

-

Pyridyne formation (elimination of Li-F) if temperature control fails.[1]

This guide provides a validated protocol using LiTMP (Lithium Tetramethylpiperidide) and N-methoxy-N-methylacetamide (Weinreb amide) to maximize yield, bypassing the lower-yielding ester or acetaldehyde oxidation routes.[1]

Module 1: Validated High-Yield Protocol

Standard Operating Procedure (SOP-404-A)

The Logic of Reagent Choice

-

Base: LiTMP vs. LDA: We recommend LiTMP over LDA.[1] While LDA is standard, it is nucleophilic enough to attack the C2-Cl position (SNAr), creating byproducts. LiTMP is bulkier and non-nucleophilic, acting solely as a base to deprotonate C4.

-

Electrophile: Weinreb Amide: Using N-methoxy-N-methylacetamide prevents over-addition (formation of tertiary alcohols).[1] The reaction forms a stable tetrahedral intermediate that only collapses to the ketone upon acidic workup.

Step-by-Step Methodology

| Parameter | Specification | Critical Note |

| Starting Material | 2-Chloro-3-fluoropyridine (1.0 eq) | Must be dry (Karl Fischer < 0.05%).[1] |

| Base | LiTMP (1.2 eq) | Prepared fresh in situ from TMP and n-BuLi.[1] |

| Solvent | THF (Anhydrous) | Stabilizer-free THF preferred.[1] |

| Temperature | -78°C (Internal) | CRITICAL. > -60°C risks pyridyne formation.[1] |

| Electrophile | N-methoxy-N-methylacetamide (1.3 eq) | Pre-dissolved in THF.[1] |

Experimental Workflow

-

Base Preparation: To a flame-dried flask under Ar/N2, add THF and 2,2,6,6-tetramethylpiperidine (TMP, 1.25 eq). Cool to -10°C. Add n-BuLi (1.2 eq) dropwise.[1] Stir for 30 min.

-

Cryogenic Cooling: Cool the LiTMP solution to -78°C . Ensure the internal probe confirms this temperature.

-

Metallation: Add 2-Chloro-3-fluoropyridine (dissolved in minimal THF) dropwise over 20 mins.

-

Observation: The solution often turns deep yellow/orange.

-

Hold: Stir at -78°C for exactly 45 minutes. (Do not exceed 1 hour; instability increases).

-

-

Acylation: Add the Weinreb amide (1.3 eq) dropwise. Maintain internal temp < -70°C.

-

Quench: After 1 hour, quench at low temperature with acetic acid/THF mixture or sat. NH4Cl.

-

Workup: Warm to RT, extract with EtOAc, wash with brine.

Module 2: Visualizing the Pathway & Risks

The following diagram illustrates the competing pathways. Your goal is to maintain the "Green Path" (Kinetic Control) and avoid the "Red Path" (Thermodynamic/Elimination).

Figure 1: Reaction pathway showing the critical kinetic stability window of the 4-lithio intermediate.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: I am getting a complex mixture of "tars" and low yield. Why?

Diagnosis: This is the signature of Pyridyne Formation . Mechanism: The fluorine at C3 is a good leaving group. If the 4-lithio species warms up (even locally during addition), it eliminates LiF to form 2-chloro-3,4-pyridyne.[1] This highly reactive species polymerizes or reacts non-selectively.[1] Solution:

-

Ensure internal temperature never rises above -70°C during the addition of the electrophile.[1]

-

Pre-cool the electrophile solution to -78°C before cannulating it into the reaction mixture.

Q2: I see the starting material remaining, but also some "dimer" impurities.

Diagnosis: Moisture contamination or insufficient deprotonation time. Solution:

-

Moisture: The 4-lithio species is extremely basic.[1] Traces of water will protonate it back to the starting material. Use a Karl Fischer titrator to verify solvent dryness.

-

Dimerization: If the base is added too fast, the formed lithio-species can react with unreacted starting material (nucleophilic attack), leading to dimers. Slow down the base addition rate.

Q3: Why not use Acetyl Chloride (AcCl)?

Analysis: Acetyl chloride is too reactive.

-

Issue: It reacts with the product (the ketone) to form tertiary alcohols (double addition) faster than it reacts with the starting lithio species.

-

Result: You get a mix of ketone (low yield) and tertiary alcohol impurities.

-

Fix: Stick to Weinreb amides or, if unavailable, use Acetaldehyde followed by an oxidation step (Swern or MnO2).

Q4: Can I use n-BuLi directly without TMP?

Verdict: NO. Reasoning: n-BuLi is a strong nucleophile.[1] It will attack the C2-Cl position or the C6 position of the pyridine ring, leading to alkylated byproducts (butyl-pyridines) rather than deprotonation.[1] The steric bulk of TMP is required to enforce "Base-only" behavior.[1]

Module 4: Decision Tree for Process Recovery

Use this flow to determine the next step if your current batch failed.

Figure 2: Diagnostic logic for analyzing reaction failure modes.

References

-

Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on "Base Selection" and LiTMP usage).

-

Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933. Link

- Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines: A new synthesis of 2,3,4-trisubstituted pyridines. Tetrahedron, 39(12), 2009-2021.

-

Patent CN115611802B. (2023). Synthetic method of 3-acetyl-2-chloropyridine.[1][5] (Demonstrates industrial applicability of lithiation/Grignard routes on similar scaffolds). Link

-

Patent WO2010068242. (2010). Preparation of pyridyl compounds as c-Met inhibitors.[1] (Contains specific examples of 2-chloro-3-fluoro-4-substituted pyridine intermediates). Link

Sources

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone in palladium-catalyzed cross-coupling reactions. This document provides expert-driven FAQs, troubleshooting guides, and detailed protocols to navigate the specific challenges presented by this electron-deficient, sterically hindered heterocyclic substrate. Our goal is to empower you to move from initial screening to optimized reaction conditions with confidence and scientific rigor.

Analysis of the Substrate: Understanding the Challenges

The structure of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone presents a unique combination of electronic and steric factors that must be addressed for successful cross-coupling.

-

Electron-Deficient Heterocycle: The pyridine ring, further deactivated by the 3-fluoro and 4-acetyl substituents, makes the C-Cl bond susceptible to oxidative addition. This is generally favorable for activating the notoriously inert C-Cl bond.[1]

-

Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with 2-halopyridines, often referred to as the "2-pyridyl problem".[2][3]

-

Inert Leaving Group: The C-Cl bond is significantly less reactive than its C-Br or C-I counterparts, demanding highly active catalytic systems.

-

Steric Hindrance: The fluorine atom at the 3-position ortho to the chlorine leaving group presents a steric challenge that can hinder the approach of the palladium catalyst.

A successful strategy hinges on selecting a catalyst system—specifically the ligand—that is sufficiently active to cleave the C-Cl bond while being bulky enough to prevent catalyst inhibition by the pyridine nitrogen and promote the desired reductive elimination step.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the primary types of cross-coupling reactions.

Q1: For a Suzuki-Miyaura coupling, what is the best starting point for a catalyst system?

For this challenging substrate, a standard Pd(PPh₃)₄ catalyst is unlikely to be effective. You should begin with a modern, sophisticated catalyst system known for its high activity with aryl chlorides.

-

Palladium Source: Use a well-defined palladium(II) precatalyst that reliably generates the active Pd(0) species. G3 or G4 Buchwald precatalysts are excellent choices as they are air-stable and highly active.[6] Using simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can also work but may require more optimization to ensure efficient reduction to Pd(0).[7]

-

Ligand: The ligand is the most critical component. You require a bulky, electron-rich monodentate biarylphosphine ligand. These ligands promote the difficult oxidative addition of the aryl chloride and accelerate the final reductive elimination step.[5][8] Top candidates include SPhos , XPhos , and RuPhos .

-

Base & Solvent: A strong, non-nucleophilic base is necessary. K₃PO₄ or Cs₂CO₃ are standard choices. Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred.

Q2: I need to perform a Buchwald-Hartwig amination. How should I adjust the Suzuki conditions?

The core principle of using a highly active Pd/biarylphosphine system remains the same, but the base is the key variable.

-

Catalyst System: The same Pd precatalysts (G3/G4 Buchwald) and ligands (SPhos, XPhos, BrettPhos) are ideal for C-N bond formation.[8]

-

Base: The choice of base is critical and depends on the pKa of the amine coupling partner. For most primary and secondary alkyl- or aryl-amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate catalysis.[9]

-

Solvent: Toluene and 1,4-dioxane remain excellent solvent choices.

Q3: Is a Sonogashira coupling feasible with this substrate, and should I use copper?

Yes, a Sonogashira coupling is feasible. The decision to include a copper(I) co-catalyst depends on your optimization results.[10]

-

Palladium Catalyst/Ligand: A combination of a Pd source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand is a good starting point. For challenging substrates, using a more electron-rich and bulky ligand such as cataCXium® A or XPhos can be beneficial.

-

Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper-acetylide intermediate.[11]

-

Copper-Free Conditions: Copper can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling), creating purification challenges. If this is observed, switch to a copper-free protocol. These conditions typically require a stronger organic base (e.g., pyrrolidine, DBU) and a highly active palladium/phosphine system.[12]

-

Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

Recommended Starting Conditions

The following table provides recommended starting points for catalyst screening. Note that optimization of temperature, concentration, and stoichiometry will be necessary.

| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |

| Suzuki-Miyaura | XPhos Pd G3 (1-2%) | XPhos (1.5-3%) | K₃PO₄ (2.0) | Toluene or Dioxane | 90-110 |

| Buchwald-Hartwig | SPhos Pd G3 (1-2%) | SPhos (1.5-3%) | NaOtBu (1.5) | Toluene or Dioxane | 90-110 |

| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) | TEA (3.0) & CuI (1-2%) | THF or DMF | 60-80 |

Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.

Problem 1: Low or No Conversion of Starting Material

-

Potential Cause A: Inactive Catalyst. The active Pd(0) species was not generated or has been deactivated.

-